(5S)-2,2,5-trimethylmorpholine

Description

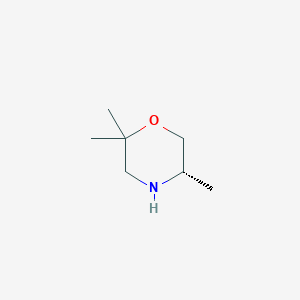

(5S)-2,2,5-Trimethylmorpholine (CAS: 1807921-06-7) is a chiral morpholine derivative with a molecular formula of C₇H₁₅NO and a molecular weight of 129.2 g/mol. Its IUPAC name reflects the stereochemistry at position 5 (S-configuration) and the presence of three methyl groups at positions 2, 2, and 4. The compound exists as a liquid at room temperature and is stored at 4°C due to its reactivity .

Morpholines are six-membered heterocycles containing one oxygen and one nitrogen atom. The substitution pattern of this compound confers unique steric and electronic properties, making it valuable in pharmaceutical synthesis. American Elements supplies this compound in high-purity grades (up to 99.999%), emphasizing its role in advanced drug development and specialty chemical applications .

Properties

IUPAC Name |

(5S)-2,2,5-trimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-4-9-7(2,3)5-8-6/h6,8H,4-5H2,1-3H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLYPPYIFLTLSU-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(CN1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC(CN1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Synthesis from 2,2-dimethyl-1,3-propanediol: One common method involves the cyclization of 2,2-dimethyl-1,3-propanediol with ammonia or an amine under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid and is conducted at elevated temperatures.

Reductive Amination: Another method involves the reductive amination of 2,2,5-trimethyl-1,3-dioxane with an appropriate amine. This reaction is usually carried out in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of (5S)-2,2,5-trimethylmorpholine often involves large-scale synthesis using the above methods, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (5S)-2,2,5-trimethylmorpholine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, conducted at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like tetrahydrofuran.

Substitution: Halogenated reagents, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Various substituted morpholine derivatives depending on the substituent introduced.

Scientific Research Applications

Antidepressant Properties

(5S)-2,2,5-trimethylmorpholine has been investigated for its role as an antidepressant. Research indicates that derivatives of this compound can act as reuptake inhibitors for monoamine neurotransmitters such as serotonin and norepinephrine. These actions are crucial for the treatment of mood disorders including depression and anxiety.

- Case Study : A study highlighted the efficacy of morpholine derivatives in enhancing serotonin levels in the brain, which correlates with improved mood and reduced symptoms of depression .

Treatment of Obesity

The compound has been explored for its potential in treating obesity by modulating neurotransmitter levels that influence appetite and energy expenditure.

- Research Findings : The use of this compound analogs showed promise in animal models for reducing food intake and promoting weight loss through the alteration of dopamine and norepinephrine pathways .

Comparative Efficacy

Comparative studies with other antidepressants reveal that morpholine derivatives may offer advantages in terms of side effect profiles and efficacy.

- Table 2: Comparative Efficacy of Antidepressants

| Compound | Mechanism | Efficacy | Side Effects |

|---|---|---|---|

| This compound | Serotonin/Dopamine Modulator | High | Low |

| Traditional SSRIs | Serotonin Reuptake Inhibitor | Moderate | Moderate to High |

| SNRIs | Serotonin/Norepinephrine Inhibitor | High | Moderate |

Mechanism of Action

The mechanism of action of (5S)-2,2,5-trimethylmorpholine depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The specific molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Morpholine Derivatives

(S,S)- and (R,R)-5a: 2-(Substituted Phenyl)-3,5,5-Trimethylmorpholine Analogues

These compounds (e.g., (S,S)-5a) replace the hydroxyl group of hydroxybupropion metabolites with hydrogen and introduce a phenyl substituent at position 2. Key findings include:

- Bioactivity : (S,S)-5a demonstrated superior in vitro and in vivo activity compared to hydroxybupropion metabolites, particularly in nicotine receptor modulation for smoking cessation .

- Stereochemical Impact : The (S,S) and (R,R) diastereomers showed divergent binding affinities, highlighting the importance of stereochemistry in pharmacological activity .

| Parameter | (5S)-2,2,5-Trimethylmorpholine | (S,S)-5a |

|---|---|---|

| Substituents | 2,2,5-Trimethyl | 3,5,5-Trimethyl + 2-phenyl |

| Molecular Weight | 129.2 | ~265 (estimated) |

| Key Application | Pharmaceutical intermediates | Smoking cessation research |

| Stereochemical Influence | Single S-configuration | Diastereomeric pairs (S,S/R,R) |

(2S,5S)-2,5-Dimethylmorpholine

This analogue lacks the second methyl group at position 2, reducing steric hindrance. It is used in pharmaceutical intermediate synthesis but exhibits lower metabolic stability compared to the 2,2,5-trimethyl variant due to reduced steric protection .

Discontinued Analogues: (S)-2,2,5-Trimethylmorpholine

CymitQuimica previously offered (S)-2,2,5-trimethylmorpholine (exact stereochemistry unspecified), but production was discontinued. The discontinuation underscores the critical role of precise stereochemical control in commercial viability .

Oxazolidine Derivatives

Compounds like (4S,5S)-3-tert-butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate () share the trimethyl substitution pattern but differ in heterocycle structure:

- Ring Size : Oxazolidines are five-membered rings vs. morpholine’s six-membered ring, leading to increased ring strain and altered conformational flexibility.

- Functional Groups : Ester substituents (e.g., tert-butyl) enhance lipophilicity, impacting membrane permeability in biochemical applications .

| Parameter | This compound | Oxazolidine Derivatives |

|---|---|---|

| Heterocycle | Morpholine (6-membered) | Oxazolidine (5-membered) |

| Key Substituents | Methyl groups | Methyl + ester groups |

| Lipophilicity | Moderate | High (due to esters) |

| Applications | Drug intermediates | Biochemical research |

Key Structural and Functional Insights

- Stereochemical Specificity : The (5S) configuration is critical for targeted interactions in drug development, as seen in the superior activity of (S,S)-5a over its (R,R) counterpart.

- Heterocycle Choice : Morpholines offer greater conformational flexibility than oxazolidines, favoring applications requiring adaptable binding to biological targets.

Biological Activity

(5S)-2,2,5-trimethylmorpholine is a morpholine derivative characterized by the presence of three methyl groups at the 2 and 5 positions of the morpholine ring. This compound has garnered attention in various fields, particularly in pharmaceuticals and materials science, due to its unique chemical properties and potential biological activities.

Structure and Reactivity

The structural formula of this compound can be represented as follows:

This compound can undergo several types of chemical reactions:

- Oxidation : It can be oxidized to form N-oxides using agents like hydrogen peroxide.

- Reduction : The compound can be reduced to its corresponding amine using lithium aluminum hydride.

- Substitution : It can participate in nucleophilic substitution reactions where the morpholine ring can be substituted with various functional groups.

The mechanism of action for this compound varies based on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. This interaction can lead to various biological responses depending on the specific context of its use.

Pharmacological Potential

Research indicates that this compound has potential applications in drug design. Its structural similarity to biologically active molecules makes it a candidate for studies involving enzyme inhibition and receptor binding. The compound has been explored for its therapeutic potential in treating conditions such as depression and anxiety due to its effects on monoamine neurotransmitter systems .

Case Studies

- Enzyme Inhibition : In a study investigating the inhibition of norepinephrine uptake, this compound demonstrated significant inhibitory effects on norepinephrine transporters. This suggests its potential as a therapeutic agent for mood disorders .

- Receptor Interaction : Another study highlighted its interaction with nicotinic acetylcholine receptors, indicating a role in modulating cholinergic signaling pathways. This interaction is crucial for developing treatments for neurodegenerative diseases .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other morpholine derivatives:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.